4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate typically involves the formation of an imine followed by esterification. One common method involves the reaction of 4-methoxybenzaldehyde with aniline to form the imine intermediate. This intermediate is then reacted with 3,3-diphenylpropanoic acid in the presence of a dehydrating agent to form the final ester product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The imine group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing molecular recognition processes .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure but with an acetate group instead of a propanoate group.
4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl acetate: Another similar compound with an acetate group.
Uniqueness
4-[(E)-[(4-Methoxyphenyl)imino]methyl]phenyl 3,3-diphenylpropanoate is unique due to the presence of the 3,3-diphenylpropanoate group, which may confer different physical and chemical properties compared to its acetate analogs
Properties
Molecular Formula |
C29H25NO3 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
[4-[(4-methoxyphenyl)iminomethyl]phenyl] 3,3-diphenylpropanoate |
InChI |
InChI=1S/C29H25NO3/c1-32-26-18-14-25(15-19-26)30-21-22-12-16-27(17-13-22)33-29(31)20-28(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-19,21,28H,20H2,1H3 |
InChI Key |
CIOPXMQRLGXNHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.